1-bromo-2-(difluoromethyl)-4-nitrobenzene
Description
Properties
CAS No. |
1261477-23-9 |
|---|---|
Molecular Formula |
C7H4BrF2NO2 |
Molecular Weight |
252 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2 Difluoromethyl 4 Nitrobenzene and Analogues
Radical Difluoromethylation Pathways in Aryl Systems
Radical difluoromethylation involves the generation of a difluoromethyl radical (•CF2H), which then reacts with the aryl substrate. princeton.edu This method is particularly useful for the direct C-H difluoromethylation of (hetero)arenes, avoiding the need for pre-functionalized starting materials. rsc.org
One common approach involves the use of reagents that can generate the •CF2H radical under specific conditions, such as photolysis or with the use of a radical initiator. nih.govrsc.org For example, zinc(II) bis(difluoromethanesulfinate), often referred to as DFMS, has been developed as a reagent for the direct difluoromethylation of various organic substrates, including heteroarenes, through a radical process. nih.gov The reaction is typically initiated with an oxidizing agent like tert-butyl hydroperoxide (tBuOOH). nih.gov The regioselectivity of this radical addition is often guided by the electronic properties of the substituents already present on the aromatic ring. nih.gov
Another pathway utilizes silyl-radical-mediated halogen abstraction from a simple and commercially available source like bromodifluoromethane. princeton.edu The merger of this fluoroalkyl electrophile activation with a dual nickel/photoredox catalytic platform allows for the difluoromethylation of a diverse array of aryl and heteroaryl bromides under mild conditions. princeton.edu
Palladium-Catalyzed Difluoromethylation of Aryl Halides and Pseudohalides
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, including the introduction of a difluoromethyl group. nih.govescholarship.org These methods typically involve the reaction of an aryl halide (e.g., aryl bromide or chloride) or a pseudohalide with a difluoromethylating agent in the presence of a palladium catalyst. nih.govescholarship.orgsci-hub.se
A notable example is the Negishi cross-coupling reaction, which utilizes a (difluoromethyl)zinc reagent, such as (TMEDA)Zn(CF2H)2. thieme-connect.com This procedure allows for the efficient palladium-catalyzed difluoromethylation of a wide range of aryl halides. thieme-connect.com Another approach employs (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) as the difluoromethyl source. sci-hub.se The development of specific phosphine (B1218219) ligands for the palladium catalyst, such as BrettPhos and PtBu3, has been crucial for the successful difluoromethylation of aryl chlorides and bromides. sci-hub.se These ligands facilitate the key steps of the catalytic cycle, including transmetalation and reductive elimination. nih.govescholarship.org
The scope of palladium-catalyzed difluoromethylation has been extended to include various heteroaryl halides, providing access to a wide array of difluoromethylated heteroarenes. nih.gov
Nucleophilic Difluoromethylation Reagents and Mechanistic Considerations
Nucleophilic difluoromethylation involves the reaction of a nucleophilic "CF2H-" equivalent with an electrophilic substrate. cas.cnnih.gov A significant challenge in this area is the inherent instability of simple difluoromethyl organometallics like CF2HLi and CF2HMgX, which readily undergo α-elimination. cas.cn
To overcome this, more stable nucleophilic difluoromethylating reagents have been developed. cas.cn These include difluoromethylphosphonium salts like [Ph3P(+)CF2H]Br- (DFPB), which, under specific conditions, can directly transfer a CF2H group to carbonyl compounds. nih.gov Diethyl difluoromethylphosphonate has also been identified as a source of a difluoromethyl anion equivalent for the difluoromethylation of aldehydes and ketones. nih.gov
Another class of reagents is based on silicon, such as [difluoro(phenylthio)methyl]trimethylsilane (Me3SiCF2SPh). cas.cn These reagents exhibit high reactivity and can be used for the nucleophilic difluoromethylation of a variety of electrophiles. cas.cn The mechanism of these reactions often involves the generation of a difluoromethyl anion, which is stabilized by the reagent's structure until it reacts with the electrophile. acs.org
Electrophilic Difluoromethylation Reagents and Strategies
Electrophilic difluoromethylation introduces a "CF2H+" equivalent to a nucleophilic substrate. This strategy is particularly useful for the difluoromethylation of electron-rich (hetero)arenes and other nucleophiles. nih.govacs.org
The development of stable and effective electrophilic difluoromethylating reagents has been a key focus of research. nih.gov One such reagent is a hypervalent iodine(III) compound bearing difluoroacetoxy ligands, which can achieve C-H difluoromethylation of heteroarenes upon photolysis. rsc.org Another approach involves the creation of sulfonium (B1226848) or sulfoxinium salts that can act as electrophilic difluoromethylating agents. acs.org
A recently developed reagent, an electrophilic (phenylsulfonyl)difluoromethylating agent, has shown versatility in functionalizing various classes of compounds, including anilines and electron-rich heteroarenes, under mild and transition-metal-free conditions. nih.gov
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Difluoromethyl 4 Nitrobenzene
Nucleophilic Aromatic Substitution Reactions of the Bromine Atom
The most prominent reaction pathway for 1-bromo-2-(difluoromethyl)-4-nitrobenzene is nucleophilic aromatic substitution (SₙAr), where the bromine atom acts as a leaving group. wikipedia.org This reaction proceeds via an addition-elimination mechanism. The initial step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the bromine. libretexts.orgnih.gov This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the subsequent elimination of the bromide ion restores the aromaticity of the ring. libretexts.org
The electron-deficient nature of the aromatic ring makes it highly susceptible to attack by a wide range of nucleophiles. Strong nucleophiles such as amines, thiols, and alkoxides readily displace the bromine atom. For instance, reactions with primary or secondary amines would yield the corresponding N-substituted 2-(difluoromethyl)-4-nitroanilines. Similarly, treatment with thiols or their corresponding thiolates would produce aryl sulfides. The high reactivity is a direct consequence of the activation provided by the ortho-difluoromethyl and para-nitro substituents. nih.gov
Table 1: Expected Products from Nucleophilic Aromatic Substitution
| Nucleophile (Nu⁻) | Reagent Example | Product |
|---|---|---|
| Amine | R₂NH | 2-(Difluoromethyl)-N,N-dialkyl-4-nitroaniline |
| Thiolate | RSNa | 1-(Alkylthio)-2-(difluoromethyl)-4-nitrobenzene |
| Alkoxide | RONa | 1-Alkoxy-2-(difluoromethyl)-4-nitrobenzene |
This table represents expected reaction outcomes based on established principles of SₙAr chemistry.
The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. quora.com In this compound, both the difluoromethyl group (ortho) and the nitro group (para) serve this function.
Nitro Group (-NO₂): As a powerful electron-withdrawing group through both resonance (-R effect) and induction (-I effect), the para-nitro group is exceptionally effective at stabilizing the negative charge of the Meisenheimer intermediate. stackexchange.com The negative charge can be delocalized onto the oxygen atoms of the nitro group, which greatly lowers the activation energy of the initial nucleophilic attack. libretexts.org
Difluoromethyl Group (-CF₂H): This group exerts a strong electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. This effect withdraws electron density from the aromatic ring, further increasing the electrophilicity of the carbon attached to the bromine and stabilizing the anionic intermediate. quora.com
The combined influence of these two groups makes the bromine atom exceptionally labile towards nucleophilic displacement.
Electrophilic Aromatic Substitution Pathways
In contrast to its high reactivity in nucleophilic substitution, this compound is strongly deactivated towards electrophilic aromatic substitution (SₑAr). saskoer.ca The rate-determining step in SₑAr reactions is the attack of the electron-rich aromatic ring on an electrophile. libretexts.org The substituents present on this molecule—bromo, difluoromethyl, and nitro—are all electron-withdrawing and therefore deactivate the ring, making it less nucleophilic and slowing down the reaction significantly. saskoer.ca
Should a reaction be forced under harsh conditions, the directing effects of the existing substituents would come into play. The nitro and difluoromethyl groups are meta-directing, while halogens are ortho-, para-directing deactivators. The positions ortho and para to the strong deactivating nitro and difluoromethyl groups are the most electron-deficient. Therefore, an incoming electrophile would likely be directed to the position meta to the nitro group and meta to the difluoromethyl group, which is the carbon atom between them (C-3 position).
Reduction Reactions of the Nitro Group
The nitro group is readily reducible to an amino group, a common and synthetically useful transformation. wikipedia.org Several methods can be employed, with the choice of reagent often depending on the presence of other functional groups. scispace.com
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. wikipedia.org Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com
Palladium on Carbon (Pd/C): While highly effective for nitro reduction, Pd/C can also catalyze the hydrodehalogenation of aryl halides, which would lead to the undesired removal of the bromine atom. commonorganicchemistry.com
Raney Nickel: This catalyst is often the preferred choice for reducing nitro groups in the presence of aromatic halogens (Cl, Br, I) as it is less prone to causing dehalogenation. commonorganicchemistry.com Therefore, using H₂ gas with Raney Nickel would be a suitable method for the selective reduction of the nitro group in this compound to yield 4-bromo-3-(difluoromethyl)aniline.
The reduction of aromatic nitro compounds using metal hydrides can be complex.
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is generally not used for the conversion of aromatic nitro compounds to anilines. It tends to produce other reduction products, such as azo compounds, from aryl nitro substrates. commonorganicchemistry.com
Sodium Borohydride (NaBH₄): By itself, NaBH₄ is typically not reactive enough to reduce a nitro group under standard conditions. asianpubs.org However, its reducing power can be significantly enhanced by the addition of transition metal salts. For example, a system of NaBH₄ in the presence of catalytic amounts of nickel(II) chloride (NiCl₂·6H₂O) has been shown to effectively reduce nitroarenes to their corresponding amines. asianpubs.org This method could potentially be applied to this compound.
Table 2: Summary of Reduction Methods for the Nitro Group
| Reagent/System | Product | Selectivity Considerations |
|---|---|---|
| H₂ / Raney Ni | 4-Bromo-3-(difluoromethyl)aniline | Good selectivity; minimizes dehalogenation of the bromine atom. commonorganicchemistry.com |
| H₂ / Pd/C | Mixture including 2-(difluoromethyl)aniline | Risk of competitive hydrodehalogenation (removal of bromine). commonorganicchemistry.com |
| SnCl₂ / HCl | 4-Bromo-3-(difluoromethyl)aniline | A classic method for selective nitro group reduction. scispace.com |
| Fe / Acid | 4-Bromo-3-(difluoromethyl)aniline | Mild conditions, often used in industrial processes. wikipedia.org |
| LiAlH₄ | Azo compounds | Generally unsuitable for preparing the corresponding aniline (B41778) from an aryl nitro compound. commonorganicchemistry.com |
This table outlines common reduction methods and their expected applicability based on established chemical principles.
Transformations Involving the Difluoromethyl Moiety
The difluoromethyl (-CF2H) group is a key structural motif that imparts unique properties to organic molecules, influencing factors like lipophilicity and metabolic stability. nih.gov Its reactivity in this compound is a subject of significant interest.
Functional Group Interconversions of the -CF2H Group
The difluoromethyl group can participate in various functional group interconversions, serving as a precursor to other functionalities. While specific examples for this compound are not extensively documented in the provided results, the general reactivity of the -CF2H group suggests potential transformations. For instance, the C-H bond within the difluoromethyl group can be a site for further reactions. The unique properties of the difluoromethyl group, such as its ability to engage in hydrogen-bonding interactions, can also influence its reactivity and the types of interconversions possible. nih.gov
Radical Reactions and Their Pathways
Radical reactions offer a powerful tool for the functionalization of aromatic compounds. libretexts.org In the case of this compound, radical pathways can be initiated at different sites on the molecule. Radical reactions often proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.org
The nitro group is known to be involved in radical reactions, where it can be reduced to form reactive intermediates. rsc.org Similarly, the bromine atom can be a site for radical reactions. libretexts.orgyoutube.com For instance, the radical anion of 1-bromo-4-nitrobenzene (B128438) has been shown to be reactive in ionic liquids. rsc.org The difluoromethyl group can also participate in radical processes, with the difluoromethyl radical (•CF2H) being a key intermediate. nih.gov The interplay of these functional groups under radical conditions can lead to complex reaction pathways and a variety of products.
Transition-Metal-Catalyzed Denitrative Coupling Reactions
Transition-metal-catalyzed denitrative coupling has emerged as a powerful method for C-C, C-O, C-S, and C-N bond formation, using readily available nitroarenes as starting materials. bohrium.comresearchgate.net This approach offers a more streamlined synthetic route compared to traditional methods that often require the conversion of nitroarenes to haloarenes. bohrium.comresearchgate.net
Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze these reactions. acs.orgrhhz.net The reaction mechanism typically involves the oxidative addition of the nitroarene to a low-valent metal center, followed by transmetalation and reductive elimination to afford the coupled product. rhhz.net The nature of the catalyst, ligands, and reaction conditions can influence the outcome and efficiency of the coupling process. While the provided search results highlight the general utility of this methodology, specific applications to this compound are not detailed. However, the presence of the nitro group on the aromatic ring makes it a potential substrate for such transformations.
Mechanistic Studies of Specific Transformations
Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and developing new synthetic methods. For this compound, mechanistic studies would focus on identifying key intermediates and transition states involved in its various transformations.
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates provides valuable insights into the reaction pathway. rsc.orgresearchgate.net In the context of the reactions of this compound, various intermediates can be envisioned. For instance, in denitrative coupling reactions, palladium-nitroarene complexes have been identified as key intermediates. rhhz.net In radical reactions, the formation of radical anions or specific carbon- or heteroatom-centered radicals would be crucial to the reaction outcome. nih.govrsc.org Mechanistic studies often employ a combination of experimental techniques, such as spectroscopy and mass spectrometry, along with computational methods to identify and characterize these transient species. researchgate.netmdpi.com
Kinetic Studies and Reaction Profile Analysis
While specific kinetic data for this compound is not extensively documented in publicly available literature, its reaction profile can be inferred from studies of analogous aromatic compounds. The reactivity of this molecule is primarily dictated by the presence of three key substituents on the benzene (B151609) ring: a bromine atom, a difluoromethyl group, and a nitro group.
The nitro group at the para position is a strong electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation occurs through the stabilization of the negatively charged Meisenheimer complex, an intermediate formed during the reaction. pbworks.com The rate of SNAr reactions is highly dependent on the ability of the substituents to stabilize this intermediate. For instance, the displacement of a leaving group on a nitro-substituted benzene ring is significantly faster than on an unsubstituted or electron-donating group substituted ring.
Conversely, for electrophilic aromatic substitution reactions, the nitro group is strongly deactivating, slowing down the reaction rate compared to benzene. pbworks.com Any electrophilic attack would be directed to the positions meta to the nitro group.
The difluoromethyl group at the ortho position also exerts a strong electron-withdrawing effect, further enhancing the ring's susceptibility to nucleophilic attack. However, its position ortho to the bromine atom introduces steric hindrance, which can influence the rate of substitution at the C1 position.
A generalized reaction profile for a nucleophilic aromatic substitution on this compound would involve the attack of a nucleophile at the carbon bearing the bromine atom, forming a resonance-stabilized carbanion (Meisenheimer complex). The rate-determining step is typically the formation of this intermediate. The subsequent loss of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
Role of Substituent Effects on Reaction Selectivity and Regioselectivity
The regioselectivity of reactions involving this compound is a direct consequence of the electronic and steric properties of its substituents.
Nucleophilic Aromatic Substitution (SNAr):
In SNAr reactions, the incoming nucleophile will preferentially attack the carbon atom bearing the best leaving group, which in this case is the bromine atom. The strong electron-withdrawing effects of the nitro group (para) and the difluoromethyl group (ortho) synergistically activate this position for nucleophilic attack by stabilizing the resulting negative charge in the Meisenheimer intermediate. The negative charge can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.
Cross-Coupling Reactions:
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, the reaction occurs at the carbon-bromine bond. The electronic nature of the substituents plays a crucial role in the efficiency of these reactions. The electron-withdrawing groups can facilitate the oxidative addition step of the palladium catalyst to the aryl bromide.
The regioselectivity in the functionalization of this molecule is therefore highly predictable, with the bromine atom being the primary site of reaction for both nucleophilic substitution and cross-coupling reactions.
The table below summarizes the directing effects of the substituents on the benzene ring, which collectively determine the regioselectivity of reactions on this compound.
| Substituent | Position | Electronic Effect | Directing Influence (Electrophilic) | Directing Influence (Nucleophilic) |
| -Br | 1 | Weakly Deactivating, Inductive Electron Withdrawing, Resonance Electron Donating | Ortho, Para | Activates the carbon it is attached to as a leaving group. |
| -CHF₂ | 2 | Strongly Deactivating, Inductive Electron Withdrawing | Meta | Activates the ring for nucleophilic attack, especially at ortho and para positions. |
| -NO₂ | 4 | Strongly Deactivating, Inductive and Resonance Electron Withdrawing | Meta | Strongly activates the ring for nucleophilic attack, especially at ortho and para positions. |
Unique Fluorine Effects in Organic Reactions
The presence of the difluoromethyl group (-CHF₂) introduces unique fluorine effects that significantly influence the reactivity of this compound.
Electronic Effects: Fluorine is the most electronegative element, and its presence in the difluoromethyl group imparts a strong inductive electron-withdrawing effect. This effect is more pronounced than that of a single fluorine atom and significantly enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. rsc.org The electron-withdrawing nature of the -CHF₂ group also lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the benzene ring, facilitating reactions with nucleophiles.
Steric Effects: The difluoromethyl group, being larger than a hydrogen or fluorine atom, exerts steric hindrance at the ortho position. beilstein-journals.org This steric bulk can influence the approach of reagents to the adjacent bromine atom and may affect the rate of substitution reactions. In some cases, this steric hindrance can be exploited to achieve selectivity in reactions.
Hydrogen Bonding: The hydrogen atom in the -CHF₂ group is more acidic than a typical alkyl C-H bond due to the presence of the two fluorine atoms. This allows for potential hydrogen bonding interactions, which can influence the conformation of the molecule and its interactions with solvents or other reagents. rsc.org
Applications in Advanced Organic Synthesis
Utilization as a Building Block for Complex Molecules
The unique electronic and steric properties of 1-bromo-2-(difluoromethyl)-4-nitrobenzene position it as a key starting material for constructing more elaborate molecular architectures. The presence of the electron-withdrawing nitro and difluoromethyl groups activates the aromatic ring for certain reactions while the bromo group serves as a reliable handle for cross-coupling chemistry.
Precursor in the Synthesis of Pharmaceutical Intermediates
In pharmaceutical development, the incorporation of fluorine atoms or fluorine-containing groups like the difluoromethyl (CHF2) group is a widely used strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, improving the pharmacokinetic profile of a molecule.
While specific, publicly documented syntheses starting from this compound are not extensively reported in peer-reviewed literature, compounds with similar substitution patterns are staples in medicinal chemistry. For instance, bromonitrobenzene derivatives are common precursors for a wide range of pharmaceutical agents. The typical synthetic route involves modification at the bromine position via coupling reactions and subsequent reduction of the nitro group to an aniline (B41778), which can then be further functionalized to build complex heterocyclic scaffolds common in drug molecules. Given these established principles, this compound is a commercially available building block for the synthesis of novel, fluorinated drug candidates.
Intermediate in the Preparation of Agrochemical Compounds
The agrochemical industry heavily relies on fluorinated organic compounds to develop new and effective herbicides, insecticides, and fungicides. nih.govresearchgate.net The inclusion of fluorine can increase the biological efficacy and lipophilicity of a compound, enhancing its uptake and transport in target organisms. nih.gov
The structural motif of a substituted bromonitrobenzene is present in the synthetic pathways of various agrochemicals. A notable example is the use of 1-bromo-4-methyl-2-nitrobenzene as a key intermediate in the synthesis of a pyrethroid insecticide. nih.gov By analogy, this compound represents a highly valuable precursor for next-generation agrochemicals. The difluoromethyl group, in particular, is a feature of many modern pesticides. A general synthetic approach would involve using the bromo-substituted ring as a scaffold and later transforming the nitro group to create the final active ingredient. The combination of a reactive bromine handle and the beneficial properties imparted by the difluoromethyl group makes it a prime candidate for discovery programs in agrochemistry. nih.govresearchgate.net
Role in the Construction of Functional Materials and Dyes
Aromatic nitro compounds have long been foundational in the dye industry, primarily because the nitro group can be readily reduced to a primary amine (aniline). These anilines are precursors to diazonium salts, which are then used in azo coupling reactions to produce a vast array of vibrant azo dyes. The synthesis of Tyrian purple, for example, historically relies on 4-bromo-2-nitrobenzaldehyde (B1297750) as a key intermediate. chemimpex.com Following this logic, the aniline derived from this compound could be a precursor for specialized dyes, with the difluoromethyl group potentially modifying the color and properties like lightfastness or solubility.
In materials science, highly functionalized aromatic compounds are used as building blocks for polymers, liquid crystals, and organic electronic components. wikipedia.org While specific applications of this compound in this area are not widely documented, its trifunctional nature allows for stepwise, regioselective synthesis of complex structures that could be incorporated into advanced materials.
Cross-Coupling Reactions Utilizing the Bromo Substituent
The bromine atom on the aromatic ring is the primary site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in organic synthesis for constructing complex molecular frameworks.
Sonogashira Coupling and Related Alkynylation Reactions
The Sonogashira reaction is a robust method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper(I) salts. libretexts.orgresearchgate.net This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials. researchgate.net The reactivity of the aryl halide in Sonogashira coupling is typically I > Br > Cl. libretexts.org
Although specific examples detailing the Sonogashira coupling of this compound are scarce in the literature, the reaction is expected to proceed efficiently at the bromo position. The electron-withdrawing nature of the nitro and difluoromethyl groups can enhance the reactivity of the aryl bromide toward oxidative addition to the palladium(0) catalyst. Research on structurally related compounds, such as bromo-trifluoromethyl-pyrazoles, has shown that Sonogashira reactions can be challenging but are achievable under optimized conditions. nih.gov Typical conditions for such a transformation on a bromo-nitro-aromatic substrate are presented in the table below, based on analogous reactions.
Interactive Data Table: Representative Conditions for Sonogashira Coupling
| Aryl Bromide Substrate | Alkyne Partner | Pd Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-nitrobenzene (B128438) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI | Et₃N | Toluene | 80 | High |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Cu-free) | TMP | DMSO | RT | 92 |
| 4-Bromo-pyrazole derivative | Trimethylsilylacetylene | Pd(PPh₃)₄ (10) | CuI | Et₃N | Toluene | 80 | 72 |
This table is illustrative and based on data from similar substrates. nih.govresearchgate.net Conditions for this compound would require specific optimization.
Other Palladium-Catalyzed Arylation and Alkylation Reactions
Beyond alkynylation, the bromo substituent is an excellent handle for other palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The Suzuki reaction, which couples an aryl halide with an organoboron compound (like a boronic acid or ester), is one of the most widely used C-C bond-forming reactions due to its mild conditions and high functional group tolerance. beilstein-journals.orgresearchgate.net
The Suzuki coupling of bromo-nitro-aromatics is well-established. For example, 1-bromo-4-nitrobenzene readily couples with phenylboronic acid, and selective couplings have been demonstrated on di-substituted compounds like 1,4-dibromo-2-nitrobenzene. beilstein-journals.org It is therefore highly probable that this compound would be an excellent substrate for Suzuki reactions, allowing for the introduction of a wide variety of aryl or vinyl groups at the 1-position. This capability is crucial for building the complex bi-aryl structures often found in pharmaceuticals and functional materials.
Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling
This table is illustrative and based on data from similar substrates. beilstein-journals.orgresearchgate.net Conditions for this compound would require specific optimization.
Transition Metal-Mediated Carbon–Fluoride Bond Functionalization
The direct functionalization of the carbon-fluorine (C-F) bonds within the difluoromethyl group of this compound represents a significant challenge in synthetic chemistry due to the high strength of C-F bonds. Generally, the reactivity of such bonds is lower than that of the carbon-bromine (C-Br) bond or the nitro group within the same molecule. However, recent advancements have demonstrated the potential for transition metal-catalyzed activation of C-F bonds in difluoromethylarenes.
One emerging strategy involves the desymmetrization of the difluoromethylene group through the selective activation of a single C-F bond. nih.govberkeley.edu This approach, often utilizing a combination of a low-valent transition metal (like iridium or palladium) and a fluorophilic activator, can lead to the enantioselective formation of tertiary alkyl fluorides. nih.govberkeley.edu While not yet reported specifically for this compound, this methodology suggests a potential pathway for its future derivatization. The reaction proceeds through the oxidative addition of a C-F bond to the metal center, which is a challenging step but can be facilitated by tailored catalyst systems. nih.govmdpi.com
Another conceptual approach is the reductive activation of a single C-F bond in a trifluoromethylarene to yield a difluoromethylarene. rsc.orgrsc.org This demonstrates that selective C-F bond cleavage is possible without full defluorination. Although this is the reverse of forming the title compound, the principles of selective C-F activation are pertinent. Such reactions often reveal that ArCF2H can be less reactive than ArCF3 under specific catalytic conditions, highlighting the nuanced reactivity of fluorinated groups. rsc.org The development of photochemical methods, some of which are transition-metal-free, also presents a novel route for generating gem-difluoromethyl radicals via selective C-F bond activation, which can then be incorporated into other molecules. rsc.org
These advanced methodologies, while still under development and not yet demonstrated on this compound itself, open up future possibilities for directly transforming its difluoromethyl group, thereby adding another layer to its synthetic utility.
Derivatization Strategies for Enhanced Functionalization
The unique arrangement of the bromo, difluoromethyl, and nitro functionalities on the benzene (B151609) ring of this compound allows for a variety of selective derivatization strategies. Chemists can target each group with a high degree of specificity, enabling the synthesis of a diverse array of complex molecules.
Post-Synthetic Modification of the Nitro Group
The nitro group is a versatile functional handle that can be transformed into several other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a fundamental and widely used transformation in organic synthesis. A variety of methods are available for this conversion, with the choice of reagent depending on the desired chemoselectivity and the presence of other functional groups. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org
For a substrate like this compound, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common method. commonorganicchemistry.com However, care must be taken to avoid dehalogenation of the C-Br bond. Alternative reagents that offer higher chemoselectivity include metal-based systems like iron in acetic acid (Fe/AcOH), zinc in acidic conditions (Zn/AcOH), or tin(II) chloride (SnCl2). commonorganicchemistry.com These methods are generally mild and tolerate halide substituents. For instance, the Fe/CaCl2 system is known for its ability to reduce nitroarenes in the presence of sensitive groups like halides. organic-chemistry.org
The resulting aniline, 4-bromo-3-(difluoromethyl)aniline, is a valuable intermediate itself. It can undergo a host of further reactions, including diazotization to form diazonium salts, acylation, and N-alkylation. The amino group can also direct further electrophilic aromatic substitution or participate in the construction of heterocyclic rings.
Beyond reduction to amines, the nitro group can be partially reduced to form hydroxylamines using specific reagents like zinc dust with ammonium (B1175870) chloride. wikipedia.orgnih.gov In some cases, the nitro group can also be displaced entirely in a denitrative coupling reaction, for example, in copper-catalyzed C-N coupling reactions, making it a viable alternative to haloarenes as an electrophilic partner. rsc.orgrsc.org
Table 1: Potential Products from the Modification of the Nitro Group
| Reagent/Catalyst | Product Functional Group | Potential Product Name |
|---|---|---|
| H₂, Pd/C or Fe/AcOH | Amine (-NH₂) | 4-Bromo-3-(difluoromethyl)aniline |
| Zn, NH₄Cl | Hydroxylamine (-NHOH) | 1-Bromo-2-(difluoromethyl)-4-(hydroxyamino)benzene |
Transformations Involving the Difluoromethyl Group
The difluoromethyl group (-CF₂H) is often considered a stable moiety, prized for its role as a bioisostere of hydroxyl or thiol groups. thieme-connect.com However, recent synthetic innovations have unlocked its potential for further transformation. A key strategy involves the deprotonation of the C-H bond within the -CF₂H group, which is weakly acidic, to form a nucleophilic difluoromethyl anion (Ar-CF₂⁻). acs.org
This transformation is typically achieved using a strong, non-nucleophilic base, such as a lithiated base, often in combination with a Lewis acid to stabilize the resulting anion. acs.orgacs.org The generated Ar-CF₂⁻ synthon is a powerful nucleophile that can react with a wide array of electrophiles. This opens a pathway to construct new benzylic Ar-CF₂-R linkages, which are valuable in medicinal chemistry. acs.org
The functionalization of the difluoromethyl group in this compound could thus proceed via deprotonation followed by quenching with an electrophile. This method has been shown to be tolerant of aryl bromides. acs.org
Table 2: Representative Reactions of the Ar-CF₂⁻ Nucleophile
| Electrophile | Resulting Linkage | Product Type |
|---|---|---|
| Aldehydes/Ketones (e.g., Ph₂CO) | Ar-CF₂-C(OH)R₂ | Difluoromethylated Alcohol |
| Alkyl Halides (R-X) | Ar-CF₂-R | Difluoroalkylated Arene |
| Disulfides (RSSR) | Ar-CF₂-SR | Difluoromethyl Thioether |
| Carbon Dioxide (CO₂) | Ar-CF₂-COOH | Difluoromethyl Benzoic Acid |
This deprotonative functionalization strategy significantly expands the synthetic utility of the difluoromethyl group, transforming it from a passive substituent into an active site for molecular elaboration. acs.orgacs.org
Alkylation Reactions at the Bromine Position
The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The electron-withdrawing nature of the adjacent nitro and difluoromethyl groups can enhance the reactivity of the aryl bromide towards oxidative addition, a key step in many catalytic cycles.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) using a palladium catalyst to form a biaryl compound. researchgate.net
Heck Coupling: An alkene is coupled with the aryl bromide, again typically using a palladium catalyst, to form a substituted alkene. researchgate.netorganic-chemistry.orglibretexts.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl bromide using a palladium catalyst and a copper(I) co-catalyst, yielding an internal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst.
These reactions are highly modular, allowing for the introduction of a vast array of substituents at the bromine position. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions. libretexts.orgwikipedia.org
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-Aryl |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, PPh₃, Base | Aryl-Alkene |
| Sonogashira | Alkyne (HC≡CR) | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkyne |
Integration into Multi-Component Reaction Sequences
The presence of multiple, orthogonally reactive functional groups makes this compound an ideal candidate for use in multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. This strategy aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation.
A plausible MCR strategy involving a derivative of this compound would be the Ugi four-component reaction (Ugi-4CR). nih.govresearchgate.net This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By first reducing the nitro group of the title compound to an amine (forming 4-bromo-3-(difluoromethyl)aniline), this key building block can then be used as the amine component in a Ugi reaction. This approach allows for the rapid assembly of complex, peptide-like scaffolds bearing the bromo-difluoromethyl-phenyl moiety. A tandem approach has even been developed where a nitroarene is reduced in situ and then participates in a subsequent Ugi reaction. nih.gov
Another possibility is the Passerini three-component reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxyamide. nih.gov While not directly using the amine functionality, derivatives of this compound, such as an aldehyde synthesized from the bromo position, could serve as the carbonyl component in such a reaction.
Furthermore, tandem reaction sequences that combine a cross-coupling reaction with a subsequent cyclization can be envisioned. For example, a Sonogashira coupling at the bromine position could be followed by an intramolecular reaction involving the nitro or difluoromethyl group (or a derivative thereof) to construct complex heterocyclic systems in a highly efficient manner. Tandem Ugi/Diels-Alder reactions have also been reported, showcasing the potential for creating significant molecular complexity from MCR products. beilstein-journals.org The ability to integrate this trifunctionalized arene into MCRs underscores its value as a versatile scaffold for diversity-oriented synthesis.
Computational and Theoretical Investigations of 1 Bromo 2 Difluoromethyl 4 Nitrobenzene
Electronic Structure and Molecular Orbital Analysis
Prediction of Spectroscopic Parameters for Theoretical Understanding and Experimental Design
While experimental spectroscopic data for 1-bromo-2-(difluoromethyl)-4-nitrobenzene exists, specific theoretically predicted spectroscopic parameters are not widely published. For related compounds like 1-bromo-4-nitrobenzene (B128438) and 4-bromo-2-fluoro-1-nitrobenzene, computational methods such as DFT have been used to predict vibrational frequencies (FT-IR and FT-Raman), as well as 1H and 13C NMR chemical shifts. irjet.netresearchgate.netresearchgate.net These theoretical predictions are valuable for interpreting experimental spectra and for the design of new experiments. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for the calculation of NMR chemical shifts. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
No specific computational studies on the reaction mechanisms involving this compound were found. The following subsections outline the typical computational approaches used for such investigations in related molecules.
Transition State Analysis and Reaction Pathway Mapping
For many chemical reactions, computational modeling is a powerful tool for mapping reaction pathways and identifying transition states. This involves calculating the potential energy surface of the reacting system to locate the minimum energy path from reactants to products. While no specific transition state analyses for reactions of this compound have been reported, this methodology is standard in computational chemistry.
Energy Barrier Calculations and Rate Constant Predictions
A key outcome of transition state analysis is the calculation of the energy barrier for a reaction, which is the energy difference between the reactants and the transition state. This energy barrier is crucial for predicting the reaction rate constant, often using transition state theory. Such calculations provide quantitative insights into the kinetics of a reaction.
Solvent Effects in Theoretical Models
The inclusion of solvent effects is critical for accurate theoretical modeling of reactions that occur in solution. Various implicit and explicit solvent models are used in computational chemistry to account for the influence of the solvent on the electronic structure, conformation, and reactivity of molecules. These models can significantly impact the calculated energy barriers and reaction pathways.
Structure-Reactivity Relationship Studies of Substituted Aromatic Systems
The reactivity of an aromatic compound is intricately linked to the nature and position of its substituents. In this compound, the interplay between the bromine atom, the difluoromethyl group, and the nitro group dictates its electronic and chemical properties.
Electron-Withdrawing Effects and Electrophilicity:
Both the nitro (-NO2) and difluoromethyl (-CF2H) groups are potent electron-withdrawing groups. The nitro group, in particular, significantly deactivates the benzene (B151609) ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, especially at the ortho and para positions. Theoretical studies on nitroaromatic compounds consistently highlight the role of the nitro group in lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lower LUMO energy indicates a higher electrophilicity of the molecule, making it more susceptible to attack by nucleophiles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analyses performed on a range of nitrobenzenes have established a correlation between the LUMO energy and the compound's reactivity and, in some contexts, its toxicity. nih.gov For this compound, the combined electron-withdrawing power of the nitro and difluoromethyl groups is expected to result in a significantly low LUMO energy, rendering the aromatic ring highly electron-deficient.
The bromine atom, while also an electron-withdrawing group via induction, is an ortho-, para- director in electrophilic aromatic substitution reactions due to resonance effects. pbworks.com However, in a molecule already heavily deactivated by the nitro and difluoromethyl groups, its directing influence in electrophilic reactions is likely minimal. Its primary role in the context of reactivity for this compound will be as a potential leaving group in nucleophilic aromatic substitution or as a handle for cross-coupling reactions.
Steric and Torsional Effects:
Computational studies on substituted nitrobenzenes have shown that steric hindrance can significantly influence reactivity. For instance, in molecules with bulky groups ortho to the nitro group, the nitro group can be forced out of the plane of the benzene ring. mdpi.com This twisting, or increase in the dihedral angle, can disrupt the π-conjugation between the nitro group and the ring, thereby reducing its electron-withdrawing resonance effect. mdpi.com
In this compound, the difluoromethyl group is situated ortho to the bromine atom and meta to the nitro group, while the bromine is ortho to the difluoromethyl group and meta to the nitro group. The primary steric interaction would be between the adjacent bromo and difluoromethyl groups. DFT calculations on related structures, such as 4,6-dichloro-5-nitrobenzofuroxan, have demonstrated that adjacent halogen atoms can create significant steric strain, influencing the conformation of nearby functional groups. mdpi.com It is plausible that the interaction between the bromine and the difluoromethyl group could influence the preferred conformation of the -CF2H group, which in turn could have subtle electronic consequences on the aromatic system.
Interactive Data Table: Calculated Properties of Related Nitroaromatic Compounds
To illustrate the electronic effects of different substituents, the following table presents computationally derived properties for related nitroaromatic molecules. These values help in contextualizing the expected properties of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |
| 1-Bromo-4-nitrobenzene | C6H4BrNO2 | 202.01 | 2.5 | 45.8 |
| 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | 236.45 | 3.2 | 45.8 |
| 1-Bromo-4-chloro-2-nitrobenzene | C6H3BrClNO2 | 236.45 | 3.2 | 45.8 |
| 1-Bromo-3-(difluoromethyl)-4-methyl-2-nitrobenzene | C8H6BrF2NO2 | 266.04 | 3.4 | 45.8 |
Data sourced from PubChem and other chemical databases. nih.govnih.govsigmaaldrich.com XLogP3 is a measure of hydrophobicity. The Polar Surface Area is related to the molecule's polarity.
Design of Novel Catalytic Systems and Reagents for Transformations Involving the Compound
The functional groups present in this compound make it an interesting substrate for a variety of catalytic transformations, particularly cross-coupling reactions. The carbon-bromine bond is a key site for such reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene, is a prime example of a transformation applicable to this compound. researchgate.net Research on the Heck reaction with 1-bromo-4-nitrobenzene has shown that the choice of catalyst, base, and solvent is crucial for achieving high conversion rates. researchgate.net For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands have demonstrated excellent catalytic activity in these systems. researchgate.net
For this compound, a similar approach would be anticipated. The design of a suitable catalytic system would need to account for the electronic and steric environment of the C-Br bond. The presence of the ortho-difluoromethyl group might necessitate the use of bulkier phosphine (B1218219) ligands or specific NHC ligands on the palladium center to facilitate the oxidative addition step, which is the initial step of the catalytic cycle.
Development of Electrophilic Reagents:
While the primary reactivity of the aromatic ring is towards nucleophiles, the difluoromethyl group itself is a subject of interest. The development of novel reagents for electrophilic trifluoromethylthiolation has been guided by structure-reactivity relationship studies. nih.gov Although this is a different functional group, the principles of tuning reactivity through electronic modifications on an aryl ring are transferable. One could envision the design of reagents that could potentially react with the C-H bond of the difluoromethyl group under specific catalytic conditions, although this would be a challenging transformation.
Reactivity of Radical Anions:
Studies on the radical anion of 1-bromo-4-nitrobenzene have shown that its reactivity can be significantly altered by the solvent environment. rsc.org In certain ionic liquids, the radical anion undergoes a reaction leading to the formation of the nitrobenzene (B124822) radical anion and a bromide ion. rsc.org This suggests that electrochemical or single-electron transfer (SET) conditions could be a fruitful area for designing novel transformations of this compound. The presence of the difluoromethyl group would undoubtedly influence the stability and subsequent reaction pathways of the corresponding radical anion, a subject ripe for theoretical investigation using computational methods like Density Functional Theory (DFT).
Advanced Analytical Methodologies for Research on 1 Bromo 2 Difluoromethyl 4 Nitrobenzene and Its Derivatives
Spectroscopic Techniques for Mechanistic Elucidation and Complex Structural Assignments
Spectroscopic methods are fundamental in identifying the structure and stereochemistry of molecules. For complex molecules like the derivatives of 1-bromo-2-(difluoromethyl)-4-nitrobenzene, advanced spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. For fluorinated compounds such as this compound, ¹⁹F NMR is particularly valuable. The difluoromethyl group (CHF₂) provides a distinctive signal in the ¹⁹F NMR spectrum, and its coupling with the adjacent proton gives rise to a characteristic doublet. The chemical shift of this group is sensitive to the electronic environment, providing insights into the effects of substituents on the aromatic ring.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structural puzzle of complex derivatives. For instance, in a Suzuki coupling reaction where the bromine atom of this compound is replaced by an aryl group, 2D NMR can unambiguously establish the connectivity between the two aromatic rings.
Table 1: Illustrative ¹H and ¹⁹F NMR Data for a Hypothetical Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 7.8 - 8.2 | m | - | Aromatic protons |
| ¹H | 6.8 (t) | t | 56 | CHF₂ |
| ¹⁹F | -110 to -115 | d | 56 | CHF₂ |
Note: This data is illustrative and will vary depending on the specific derivative and solvent used.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is critical for confirming the identity of newly synthesized derivatives of this compound. For example, following a nucleophilic aromatic substitution reaction where the bromine atom is displaced, HRMS can confirm the mass of the product to within a few parts per million, lending strong support to the proposed structure.
HRMS is also an effective tool for reaction monitoring. By analyzing small aliquots from a reaction mixture over time, the consumption of starting materials and the formation of products and intermediates can be tracked, providing valuable kinetic and mechanistic information.
X-ray crystallography provides the most definitive structural information for crystalline solids. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in a molecule. For derivatives of this compound that are chiral, X-ray crystallography of a single crystal can determine the absolute configuration of the stereocenters. Furthermore, it can reveal details about the solid-state packing of molecules, which can influence physical properties.
Isotopic Labeling Studies for Reaction Pathway Tracing
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), the fate of that atom can be traced throughout a chemical reaction. For instance, to investigate the mechanism of a reaction involving the difluoromethyl group, a deuterated analog of this compound could be synthesized. The position of the deuterium (B1214612) label in the product, as determined by NMR or mass spectrometry, can provide unambiguous evidence for a particular reaction pathway.
Chromatographic Methods (e.g., GC-MS, LC-MS/MS) for Reaction Monitoring and Complex Mixture Analysis
Chromatographic techniques are essential for separating and analyzing complex mixtures that are often generated during organic synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. It can be used to monitor the progress of a reaction by separating the components of the reaction mixture and providing mass spectra for each component.
For less volatile or thermally sensitive compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the high separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. LC-MS/MS is particularly useful for identifying and quantifying products and byproducts in complex reaction mixtures, even at very low concentrations.
Advanced Chiral Analysis for Stereoselective Transformations
When this compound is used as a starting material for the synthesis of chiral molecules, methods for analyzing the stereochemical outcome of the reaction are crucial. Chiral chromatography, using either a chiral stationary phase (CSP) in GC or HPLC, is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a reaction product. The development of new chiral stationary phases continues to expand the range of molecules that can be resolved.
Q & A
Q. Key Factors Affecting Yield :
- Temperature : Nitration at higher temperatures (>10°C) risks over-nitration or decomposition.
- Catalyst Purity : Trace impurities in Pd catalysts reduce coupling efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance difluoromethylation kinetics.
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Sequential bromination/nitration | 67 | FeBr₃, HNO₃ at 0°C | |
| Multi-step halogenation | 58 | Pd(OAc)₂, DMF, 80°C |
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy :
- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., dehalogenated derivatives) .
- X-ray Crystallography : Resolves steric effects of bulky substituents (limited by crystalizability) .
Methodological Note : Use deuterated DMSO for NMR to avoid solvent interference with NO₂ groups .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods due to volatile brominated byproducts .
- PPE : Nitrile gloves and flame-resistant lab coats (nitro groups are explosive under heat) .
- Storage : Inert atmosphere (Argon) at -20°C to prevent photodegradation .
Advanced: How do electronic effects of substituents influence its reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing nitro (NO₂) and difluoromethyl (CF₂H) groups create a meta-directing electronic environment:
- NO₂ Group : Reduces electron density at the 4-position, favoring nucleophilic aromatic substitution (SNAr) with amines/thiols .
- CF₂H Group : Enhances stability of transition metals (e.g., Pd) in Suzuki-Miyaura couplings by modulating π-backbonding .
Contradiction Alert : While NO₂ typically deactivates the ring, its resonance effects can paradoxically activate specific positions for electrophilic attack under acidic conditions .
Advanced: What biological activities are hypothesized for derivatives of this compound?
Answer:
Derivatives show potential in:
Q. Table 2: Biological Activity Screening
| Derivative | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|
| 4-Amino substituted | 0.12 | EGFR kinase | |
| 3-Carboxy substituted | 2.5 | E. coli DNA gyrase |
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Answer:
Discrepancies often arise from:
Impurity Profiles : Unreported byproducts (e.g., di-brominated isomers) skew yield calculations .
Reagent Quality : Commercial Br₂ may contain Cl₂ contaminants, altering reaction pathways .
Q. Resolution Strategy :
- Cross-validate yields using orthogonal techniques (e.g., GC-MS for volatile byproducts).
- Replicate reactions with ultrapure reagents (>99.9%) and inert conditions .
Advanced: What role does fluorine play in modulating this compound’s pharmacokinetics?
Answer:
- Lipophilicity : CF₂H increases logP, enhancing blood-brain barrier penetration .
- Metabolic Stability : Fluorine resists oxidative degradation by cytochrome P450 enzymes .
- Bioisosterism : CF₂H mimics -OH or -CH₃ groups, improving target affinity without steric penalties .
Advanced: How does thermal stability impact its utility in high-temperature reactions?
Answer:
- Decomposition Threshold : Stable up to 150°C; above this, NO₂ groups release toxic NOₓ gases .
- Mitigation : Use flow reactors for exothermic reactions (e.g., continuous nitration) to dissipate heat .
Advanced: What computational methods predict its interactions with biological targets?
Answer:
- Docking Simulations : AutoDock Vina models CF₂H interactions with hydrophobic enzyme pockets .
- MD Simulations : GROMACS assesses conformational stability of nitro-aromatic scaffolds in aqueous environments .
Validation : Compare computational results with crystallographic data (e.g., Protein Data Bank entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
